2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-phenylquinoline-4-carboxylate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-PHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a quinolinecarboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2-PHENYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the Quinolinecarboxylate Structure: This could be synthesized via the Pfitzinger reaction or Skraup synthesis, followed by esterification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the benzotriazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the development of new catalysts.
Materials Science:
Biology and Medicine
Pharmaceuticals: Investigation into its potential as a drug candidate, particularly for its interactions with biological targets.
Biological Probes: Use as a fluorescent probe for studying biological processes.
Industry
UV Stabilizers: Benzotriazole derivatives are known for their ability to absorb UV light, making them useful in protecting materials from UV degradation.
Dyes and Pigments: Potential use in the synthesis of novel dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it might interact with enzymes or receptors, modulating their activity. In materials science, its ability to absorb UV light could be due to the electronic transitions within the benzotriazole and quinoline structures.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)PHENOL: Known for its UV-absorbing properties.
4-METHYLPHENYL 2-PHENYL-4-QUINOLINECARBOXYLATE: Similar structure but without the benzotriazole moiety.
Uniqueness
The combination of benzotriazole, methylphenyl, and quinolinecarboxylate in a single molecule may provide unique properties, such as enhanced stability, specific electronic characteristics, or unique biological activity.
Properties
Molecular Formula |
C29H20N4O2 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H20N4O2/c1-19-15-16-28(27(17-19)33-31-24-13-7-8-14-25(24)32-33)35-29(34)22-18-26(20-9-3-2-4-10-20)30-23-12-6-5-11-21(22)23/h2-18H,1H3 |
InChI Key |
JVAHFPSIEIOWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
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